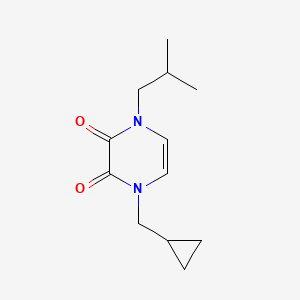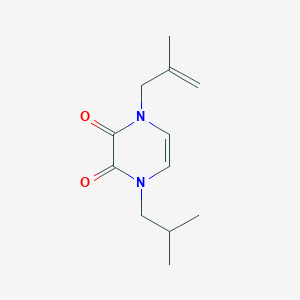![molecular formula C16H21Cl2NO5 B6460988 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid CAS No. 2549034-77-5](/img/structure/B6460988.png)
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-4-(methoxymethyl)piperidine; oxalic acid (1-DCP-4-MMP) is a synthetic organic compound that has a variety of applications in scientific research. It is a versatile molecule that can be used as a starting material for the synthesis of other compounds, as a reagent in reactions, and as a probe for studying biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid has a variety of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 3-chloro-4-methoxybenzaldehyde, which has potential applications in drug development. It has also been used as a probe for studying the biochemical and physiological effects of drugs.
Mecanismo De Acción
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. By inhibiting AChE, 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid increases the amount of acetylcholine in the body, which can have a variety of effects depending on the context.
Biochemical and Physiological Effects
The effects of 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid depend on the context in which it is used. In general, it can cause an increase in the levels of the neurotransmitter acetylcholine, which can lead to an increase in muscle contraction, a decrease in heart rate, and an increase in alertness. It can also lead to an increase in the secretion of certain hormones, such as adrenaline and cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. It is also relatively non-toxic, making it safe to handle in the lab. However, it does have some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid has a variety of potential future applications. It could be used as a tool to study the effects of acetylcholine on the brain and nervous system. It could also be used as a reagent in the synthesis of other compounds, such as those with potential therapeutic applications. Additionally, it could be used to study the effects of drugs on the body, as well as to develop new drugs. Finally, it could be used to study the effects of environmental toxins on the body.
Métodos De Síntesis
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid is synthesized through a series of reactions. The first step is to synthesize the starting material, 4-methoxymethylpiperidine, by reacting piperidine with 4-methoxymethylbenzene in the presence of a base, such as sodium hydroxide. The next step is to react the starting material with 3,4-dichlorophenylmagnesium bromide to form the desired product, 1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid. The final step is to purify the product by recrystallization.
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO.C2H2O4/c1-18-10-11-4-6-17(7-5-11)9-12-2-3-13(15)14(16)8-12;3-1(4)2(5)6/h2-3,8,11H,4-7,9-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWKDNPKEKVLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6460909.png)
![5-bromo-4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6460915.png)
![4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6460918.png)
![3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B6460923.png)
![1-[(2-chlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460946.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460953.png)

![N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine](/img/structure/B6460977.png)


![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460996.png)
![2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461000.png)
![2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6461007.png)
![1'-(oxolane-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461009.png)